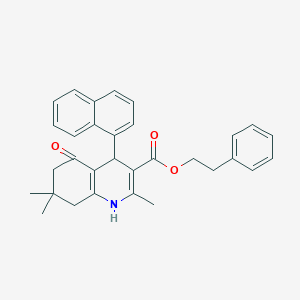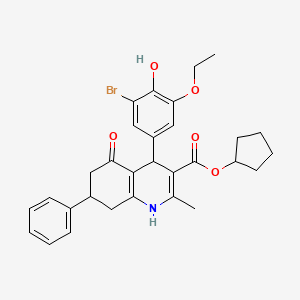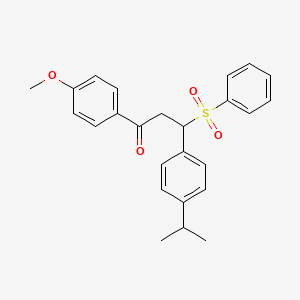![molecular formula C19H20ClN3 B5112315 3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5112315.png)
3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-1H-indole, commonly known as CPI or CP-154,526, is a selective antagonist of the corticotropin-releasing factor receptor type 1 (CRF1). It was first synthesized in 1996 by Pfizer as a potential treatment for anxiety disorders and depression. Since then, CPI has been extensively studied for its potential therapeutic applications and has shown promising results in preclinical studies.
Mecanismo De Acción
CPI acts as a selective antagonist of the 3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-1H-indole receptor, which is involved in the stress response system. 3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-1H-indole is widely expressed in the brain and plays a key role in regulating the hypothalamic-pituitary-adrenal (HPA) axis, which is responsible for the release of stress hormones. By blocking the 3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-1H-indole receptor, CPI can modulate the stress response system and reduce the levels of stress hormones in the body.
Biochemical and Physiological Effects:
CPI has been shown to have a range of biochemical and physiological effects in preclinical studies. It can reduce anxiety-like behavior, improve mood, and decrease drug-seeking behavior in animal models of addiction. CPI has also been shown to reduce tumor growth and metastasis in preclinical models of cancer. These effects are thought to be mediated through the modulation of the stress response system by blocking the 3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-1H-indole receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPI has several advantages for use in lab experiments. It is a highly selective antagonist of the 3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-1H-indole receptor, which allows for specific modulation of the stress response system. It has also been extensively studied in preclinical models and has shown promising results in various fields of medicine. However, CPI has some limitations as well. It has low solubility in water, which can make it difficult to administer in certain experiments. It also has a relatively short half-life, which may limit its effectiveness in some applications.
Direcciones Futuras
There are several future directions for the study of CPI. One area of interest is the potential use of CPI in combination with other drugs for the treatment of anxiety disorders, depression, and addiction. Another area of interest is the use of CPI in the treatment of cancer, either as a standalone therapy or in combination with other cancer treatments. Additionally, further studies are needed to better understand the mechanism of action of CPI and its effects on the stress response system.
Métodos De Síntesis
The synthesis of CPI involves a series of chemical reactions starting from 2-chlorobenzyl chloride and 1H-indole. The intermediate product, 4-(2-chlorobenzyl)-1-piperazine, is then reacted with formaldehyde and a reducing agent to obtain CPI. The synthesis method has been optimized to produce high yields and purity of the final product.
Aplicaciones Científicas De Investigación
CPI has been extensively studied for its potential therapeutic applications in various fields of medicine, including psychiatry, neurology, and oncology. It has shown promising results in preclinical studies for the treatment of anxiety disorders, depression, addiction, and stress-related disorders. CPI has also been studied for its potential use in the treatment of cancer, as 3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-1H-indole has been implicated in tumor growth and metastasis.
Propiedades
IUPAC Name |
3-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3/c20-17-6-2-4-8-19(17)23-11-9-22(10-12-23)14-15-13-21-18-7-3-1-5-16(15)18/h1-8,13,21H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZLSJOICXCPRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CNC3=CC=CC=C32)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-1H-indole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N,N'-1,2-cyclohexanediylbisspiro[2.3]hexane-1-carboxamide](/img/structure/B5112264.png)
![5-bromo-2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-1,3-dimethylbenzene](/img/structure/B5112279.png)
![dimethyl 2-[1-(3-fluorobenzoyl)-8-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5112284.png)
![11-(4-methoxyphenyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B5112292.png)
![dimethyl 2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]terephthalate](/img/structure/B5112304.png)


acetate](/img/structure/B5112328.png)

![dimethyl 2-[(butoxycarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5112344.png)